molecular formula C15H16O5 B1182252 Goniodiol 8-acetate CAS No. 144429-71-0

Goniodiol 8-acetate

Cat. No. B1182252
M. Wt: 276.28 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Goniodiol 8-acetate and related styryl lactones like (+)-goniodiol, (+)-goniotriol, and others, involves concise methods from chiral lactonic aldehydes as intermediates. Key techniques include the in situ generation of unstable aldehydes followed by chemoselective reactions for diastereomers at the C-8 positions (Tsubuki, Kanai, Nagase, & Honda, 1999). Another approach involves regioselective asymmetric dihydroxylation and palladium-catalyzed cross-coupling (Chen, Lin, Wang, & Liu, 2002).

Molecular Structure Analysis

X-ray crystallographic analysis has been pivotal in detailing the molecular structure of Goniodiol 8-acetate derivatives. The structure of goniodiol-7-monoacetate, a related compound, provides insights into the spatial arrangement and stereochemistry, crucial for understanding the compound's biological activity (Wu et al., 1991).

Chemical Reactions and Properties

Goniodiol 8-acetate and its analogs participate in a variety of chemical reactions, including ring-closing metathesis, oxy-Michael addition, and epoxidation, which are instrumental in the synthesis of diverse styryllactones. These reactions are fundamental to constructing the molecule's complex structure and functional groups (Banwell et al., 2003).

Scientific Research Applications

  • Cytotoxic Activity

    • Field : Medical and Biological Research
    • Summary : Goniodiol 8-acetate is a styrylpyrones that can be isolated from the leaves of Goniothalamus amuyon. It has been found to exhibit cytotoxic activity .
    • Methods : The compound is isolated from the leaves of Goniothalamus amuyon for research purposes .
    • Results : The cytotoxic activity of Goniodiol 8-acetate has been reported, but specific quantitative data or statistical analyses are not provided in the source .
  • Total Synthesis

    • Field : Organic Chemistry
    • Summary : The total synthesis of Goniodiol 8-acetate has been achieved starting from cinnamyl alcohol .
    • Methods : The synthesis involves the Sharpless asymmetric epoxidation starting from cinnamyl alcohol in twelve steps .
    • Results : The overall yield of the synthesis process is reported to be 7% .
  • In-silico Study with Tubulin Protein
    • Field : Bioinformatics and Computational Biology
    • Summary : Goniodiol 8-acetate, along with other styryl lactones, was identified from the medicinal plant ‘Goniothalamus wynaadensis’. These compounds were subjected to an in-silico study with the structural protein Tubulin .
    • Methods : The isolated molecules were docked into the active site of the structural protein Tubulin (PDB entry: 5FNV). A covalent docking method was employed to explore their interactions with the protein .
    • Results : The molecules displayed similar binding patterns with amino acids in the active site as by Pironetin, an anticancer agent .

Future Directions

While specific future directions for research on Goniodiol 8-acetate are not detailed in the search results, it is noteworthy that the compound has been found to exhibit cytotoxic activity , suggesting potential for further exploration in the field of cancer research.

Relevant Papers The first total synthesis of goniodiol-8-monoacetate was reported in a paper . Another paper reported the identification and structure elucidation of phytochemical constituents from the medicinal plant 'Goniothalamus wynaadensis’ .

properties

IUPAC Name

[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWLVBSOTCIVHI-VHDGCEQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Goniodiol 8-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Goniodiol 8-acetate
Reactant of Route 2
Goniodiol 8-acetate
Reactant of Route 3
Goniodiol 8-acetate
Reactant of Route 4
Goniodiol 8-acetate
Reactant of Route 5
Reactant of Route 5
Goniodiol 8-acetate
Reactant of Route 6
Goniodiol 8-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.